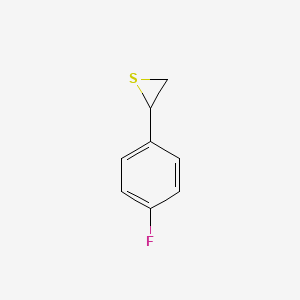2-(4-Fluoro-phenyl)-thiirane
CAS No.:
Cat. No.: VC14054646
Molecular Formula: C8H7FS
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7FS |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)thiirane |
| Standard InChI | InChI=1S/C8H7FS/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 |
| Standard InChI Key | PIAHPOWABOIBAT-UHFFFAOYSA-N |
| Canonical SMILES | C1C(S1)C2=CC=C(C=C2)F |
Introduction
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 2-(4-Fluoro-phenyl)-thiirane can be inferred from methodologies applied to analogous thiiranes. A two-step approach is commonly employed:
Step 1: Synthesis of the Epoxide Intermediate
Epoxides serve as precursors to thiiranes. For example, the synthesis of SB-3CT derivatives involves propargylation of 4-hydroxyphenol, followed by oxidation to form an epoxide . Adapting this to 4-fluorophenyl systems:
-
Propargylation: React 4-fluorophenol with propargyl bromide under basic conditions to yield 4-(propargyloxy)fluorobenzene.
-
Epoxidation: Treat the alkyne intermediate with meta-chloroperbenzoic acid (m-CPBA) to form the corresponding epoxide .
Step 2: Epoxide-to-Thiirane Conversion
Thiiranes are synthesized via nucleophilic ring-opening of epoxides with thiourea:
This method, used for SB-3CT analogs, achieves moderate to high yields (e.g., 72% for compound 2 in ).
Optimization Challenges
-
Ring Strain: The thiirane’s instability necessitates low-temperature reactions and inert atmospheres.
-
Regioselectivity: Ensuring exclusive para-substitution on the phenyl ring requires careful control of reaction conditions.
-
Purification: Chromatographic separation is often needed due to byproducts from incomplete epoxidation or thiirane polymerization .
Physicochemical Properties
Limited experimental data exist for 2-(4-Fluoro-phenyl)-thiirane, but properties can be estimated from analogs:
The fluorine atom’s electronegativity enhances lipid solubility, potentially improving blood-brain barrier penetration in therapeutic contexts .
Biological Activity and Mechanistic Insights
While no direct studies on 2-(4-Fluoro-phenyl)-thiirane exist, structurally related thiiranes exhibit potent inhibition of gelatinases (MMP-2 and MMP-9). Key findings from analogs:
Gelatinase Inhibition
SB-3CT (a phenoxyphenyl-substituted thiirane) inhibits MMP-2 with IC values in the nanomolar range . The mechanism involves:
-
Zinc Chelation: The thiirane ring opens upon deprotonation by an active-site glutamate, releasing a thiolate that binds the catalytic zinc ion.
-
Selectivity: Hydrophobic substituents (e.g., 4-fluorophenyl) favor interaction with the MMP-2 S1’ pocket .
Hypothesized Activity of 2-(4-Fluoro-phenyl)-thiirane
-
Enhanced Selectivity: The electron-withdrawing fluorine may fine-tune interactions within the S1’ pocket.
-
Improved Pharmacokinetics: Fluorination often reduces metabolic degradation, extending plasma half-life.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume